molecular formula C15H14N4O4S B10951467 methyl [2-{[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]sulfanyl}-4-oxoquinazolin-3(4H)-yl]acetate

methyl [2-{[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]sulfanyl}-4-oxoquinazolin-3(4H)-yl]acetate

Cat. No.: B10951467
M. Wt: 346.4 g/mol
InChI Key: IYHADTAQXMLFMX-UHFFFAOYSA-N
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Description

METHYL 2-[2-{[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]SULFANYL}-4-OXO-3(4H)-QUINAZOLINYL]ACETATE is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. The compound also contains an oxadiazole ring, which is a five-membered heterocyclic ring containing oxygen and nitrogen atoms. The presence of these rings imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of METHYL 2-[2-{[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]SULFANYL}-4-OXO-3(4H)-QUINAZOLINYL]ACETATE involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinazolinone Core: The synthesis begins with the formation of the quinazolinone core. This can be achieved by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced by reacting the quinazolinone intermediate with appropriate reagents such as hydrazine derivatives and carbon disulfide, followed by cyclization.

    Attachment of the Methylsulfanyl Group: The methylsulfanyl group can be introduced by reacting the oxadiazole intermediate with methyl iodide in the presence of a base such as potassium carbonate.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst such as sulfuric acid to form the methyl ester.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

METHYL 2-[2-{[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]SULFANYL}-4-OXO-3(4H)-QUINAZOLINYL]ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction reactions can occur at the oxadiazole ring, leading to the formation of dihydro-oxadiazole derivatives. Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: The compound can undergo nucleophilic substitution reactions at the methylsulfanyl group, where nucleophiles such as amines or thiols can replace the methyl group.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

METHYL 2-[2-{[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]SULFANYL}-4-OXO-3(4H)-QUINAZOLINYL]ACETATE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It can serve as a lead compound for the development of new therapeutic agents.

    Medicine: Due to its potential biological activities, the compound is of interest in medicinal chemistry for the design and synthesis of new drugs. It can be used in drug discovery programs to identify new candidates for the treatment of various diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the modification of material properties to suit specific applications.

Mechanism of Action

The mechanism of action of METHYL 2-[2-{[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]SULFANYL}-4-OXO-3(4H)-QUINAZOLINYL]ACETATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the inhibition of cell growth and proliferation. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

METHYL 2-[2-{[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]SULFANYL}-4-OXO-3(4H)-QUINAZOLINYL]ACETATE can be compared with other similar compounds, such as:

    Quinazolinone Derivatives: Compounds with a quinazolinone core, such as 2-methylquinazolin-4(3H)-one, share similar structural features but may have different biological activities.

    Oxadiazole Derivatives: Compounds with an oxadiazole ring, such as 3-(4-methyl-1,2,5-oxadiazol-3-yl)-4-oxoquinazoline, have similar chemical properties but may differ in their reactivity and applications.

    Sulfur-Containing Compounds: Compounds with a methylsulfanyl group, such as methyl 2-(methylthio)benzoate, have similar chemical reactivity but may have different biological activities.

The uniqueness of METHYL 2-[2-{[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]SULFANYL}-4-OXO-3(4H)-QUINAZOLINYL]ACETATE lies in its combination of these structural features, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C15H14N4O4S

Molecular Weight

346.4 g/mol

IUPAC Name

methyl 2-[2-[(4-methyl-1,2,5-oxadiazol-3-yl)methylsulfanyl]-4-oxoquinazolin-3-yl]acetate

InChI

InChI=1S/C15H14N4O4S/c1-9-12(18-23-17-9)8-24-15-16-11-6-4-3-5-10(11)14(21)19(15)7-13(20)22-2/h3-6H,7-8H2,1-2H3

InChI Key

IYHADTAQXMLFMX-UHFFFAOYSA-N

Canonical SMILES

CC1=NON=C1CSC2=NC3=CC=CC=C3C(=O)N2CC(=O)OC

Origin of Product

United States

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